Ranatuerin-2PLa is a novel antimicrobial peptide derived from the skin secretions of amphibians, particularly the Cascades frog (Rana cascadae). This peptide is part of a larger family of antimicrobial peptides known for their ability to combat various bacterial infections. The interest in Ranatuerin-2PLa stems from its potential therapeutic applications, particularly in addressing antibiotic-resistant bacterial strains.
Ranatuerin-2PLa was first isolated from the skin secretions of the Cascades frog, which is known for producing a variety of bioactive compounds. The isolation process typically involves extracting the secretion and purifying the peptide using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to confirm its identity and purity .
Ranatuerin-2PLa belongs to the class of antimicrobial peptides, which are short chains of amino acids that exhibit broad-spectrum antimicrobial activity. These peptides are characterized by their ability to disrupt microbial membranes, leading to cell lysis. They are classified based on their structure, charge, and mechanism of action, with Ranatuerin-2PLa exhibiting features typical of cationic amphipathic peptides .
The synthesis of Ranatuerin-2PLa can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner. This technique allows for the sequential addition of amino acids to a growing peptide chain while anchored to a solid support.
The synthesis protocol involves:
The final product's purity and identity are confirmed through mass spectrometry and analytical HPLC .
Ranatuerin-2PLa exhibits a characteristic helical structure when analyzed in membrane-mimicking environments. The secondary structure can be influenced by solvent conditions; for example, it tends to adopt an alpha-helical conformation in 50% trifluoroethanol solution .
The molecular formula and weight specifics are crucial for understanding its interactions:
Spectroscopic methods such as circular dichroism (CD) spectroscopy provide insights into the secondary structure under varying conditions, indicating a significant alpha-helical content in membrane-like environments .
Ranatuerin-2PLa undergoes various reactions that facilitate its biological activity, primarily involving interactions with bacterial membranes. These reactions include:
The effectiveness of these reactions can be quantified by determining minimum inhibitory concentrations (MIC) against target bacteria such as Escherichia coli and Staphylococcus aureus, with reported MIC values indicating potent antimicrobial activity at low concentrations .
The mechanism by which Ranatuerin-2PLa exerts its effects involves several steps:
Studies have shown that Ranatuerin-2PLa demonstrates significant activity against both Gram-positive and Gram-negative bacteria, making it a versatile candidate for further development into therapeutic agents .
Ranatuerin-2PLa is typically characterized by:
Key chemical properties include:
Relevant analyses often involve spectroscopic techniques to assess structural integrity and functionality under different environmental conditions .
Ranatuerin-2PLa shows promise in several scientific applications:
Research continues into optimizing its properties for clinical applications while minimizing any potential side effects associated with human cell interactions .
Ranatuerin-2PLa was first identified in the skin secretions of the North American pickerel frog (Rana palustris) using integrated "shotgun" cloning and mass spectrometry techniques. Secretions were collected via transdermal electrical stimulation (6V, 50Hz) of anesthetized frogs, followed by lyophilization of samples. Polyadenylated mRNA was purified from secretions and reverse-transcribed to construct cDNA libraries. Degenerate primers targeting conserved 5'-UTR regions of ranatuerin precursors enabled amplification of R-2PLa-encoding sequences, which were subsequently cloned and sequenced [1] [9].
Peptide isolation employed reverse-phase high-performance liquid chromatography (RP-HPLC) with a C5 column and trifluoroacetic acid/acetonitrile gradients. Fractions exhibiting masses matching predicted ranatuerin structures (~3–4 kDa) underwent structural characterization via MALDI-TOF and tandem mass spectrometry (MS/MS), confirming a 28–33 amino acid sequence with a C-terminal disulfide-bridged loop [1] [9].
Table 1: Key Steps in Ranatuerin-2PLa Isolation
Process | Technical Approach | Outcome |
---|---|---|
Secretion Collection | Transdermal electrical stimulation (5V, 50Hz) | Lyophilized skin secretion powder |
cDNA Library Construction | "Shotgun" cloning with degenerate primers | Preproranatuerin-2 precursor sequences |
Peptide Separation | RP-HPLC with TFA/acetonitrile gradient | Purified fractions matching target mass |
Structural Confirmation | MALDI-TOF MS/MS fragmentation sequencing | Full amino acid sequence with disulfide bond |
Ranatuerin-2PLa exemplifies an evolutionarily conserved defense mechanism in amphibians. Its antimicrobial function targets fundamental microbial structures: the cationic N-terminal domain electrostatically interacts with anionic phospholipids in bacterial membranes (e.g., phosphatidylglycerol), while the hydrophobic C-terminal Rana box inserts into lipid bilayers. This dual mechanism follows the "carpet model" or toroidal pore formation, disrupting membrane integrity and causing cytoplasmic leakage [1] [5].
Functionally, R-2PLa demonstrates:
Evolutionarily, R-2PLa’s gene structure shares homology with Toll-like receptor (TLR) pathways across eukaryotes. The TIR domain in TLRs—critical for NF-κB activation in innate immunity—is structurally analogous to the Rana box’s disulfide-stabilized fold, suggesting convergent evolution in pattern recognition systems [3] [8]. Amphibian skin peptides like R-2PLa represent an ancient defense strategy predating adaptive immunity, with analogs identified in plants and insects [8].
Table 2: Biological Activities of Ranatuerin-2PLa and Analogs
Activity | Target | Effective Concentration | Mechanism |
---|---|---|---|
Antibacterial (Gram-) | E. coli, P. aeruginosa | 12.5–50 µM | Membrane permeabilization |
Antibacterial (Gram+) | S. aureus, MRSA | 1.25–10 µM | Toroidal pore formation |
Antifungal | C. albicans | 10–25 µM | SYTOX green uptake |
Anticancer | PC-3 prostate cancer cells | 5 µM | Caspase-3 activation & apoptosis |
Antibiofilm | S. aureus biofilms | 64 µM (MBIC) | Adhesion inhibition |
Ranatuerin-2PLa belongs to the ranatuerin-2 AMP subfamily, defined by:
Table 3: Structural Comparison of Ranatuerin-2 Isoforms
Isoform | Species Origin | Amino Acid Sequence | Key Modifications |
---|---|---|---|
Ranatuerin-2PLa | Rana palustris | GIMDTVKNAAKNLAGQLLDKLKCSITAC | Conserved Rana box (CSITAC) |
Ranatuerin-2Pb | Lithobates pipiens | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT | Extended Rana box (CKVTGGCRT) |
Ranatuerin-2PLx | Rana palustris | GIMDTVKNAAKNLAGQLLDKLKCSITAC | Identical to R-2PLa |
S−24-R2PLx | Synthetic analog | GIMDTVKNAAKNLAGQLLDKLKCSITSC | Lys²⁴→Ser charge elimination |
RPb (C-terminal) | Lithobates pipiens | SFLTTVKKLVTNLAAL-NH₂ | Rana box deletion & amidation |
Functional studies of analogs reveal:
Phylogenetically, ranatuerin-2 peptides cluster within the Ranidae family, with homologs identified in R. temporaria (temporins) and R. esculenta (esculentins). Despite low primary sequence identity (<30%), all share amphipathic helices and C-terminal stabilization motifs, indicating conserved structure-function relationships across 100+ million years of anuran evolution [5] [9].
Concluding RemarksRanatuerin-2PLa exemplifies how amphibian skin secretions serve as reservoirs of evolutionarily refined antimicrobial templates. Its membrane-targeting mechanism and conserved Rana box underscore its potential as a scaffold for designing novel anti-infectives. Future research should explore structure-activity optimization and delivery mechanisms to overcome pharmacokinetic limitations inherent in peptide-based therapeutics.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2